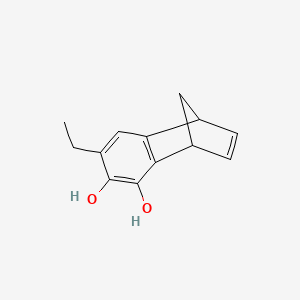
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid: is a unique compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a boron atom integrated into a cycloheptane ring, which is further functionalized with an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles , followed by intramolecular cyclization to form the cycloheptane ring boronation reactions using boron-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Boronic acids: Formed through oxidation of the boron atom.
Alcohols: Formed through reduction of the carboxylic acid group.
Amides and esters: Formed through substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-Amino-3-boronocycloheptanecarboxylic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays and imaging techniques.
Medicine
drug candidate . Its boron content can enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific tissues or cells.
Industry
In industry, this compound can be used in the development of advanced materials . Its unique reactivity can be harnessed to create polymers, coatings, and other materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid involves its ability to interact with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various molecular pathways , leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-(+)-10-Camphorsulfonic acid: Another boron-containing compound with applications in organic synthesis.
1-Aminocyclopropanecarboxylic acid: A structurally similar compound used in plant growth regulation.
Uniqueness
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid is unique due to its cycloheptane ring structure and the presence of both an amino group and a boron atom
Eigenschaften
CAS-Nummer |
379216-52-1 |
|---|---|
Molekularformel |
C8H16BNO4 |
Molekulargewicht |
201.03 g/mol |
IUPAC-Name |
(1S)-1-amino-3-boronocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H16BNO4/c10-8(7(11)12)4-2-1-3-6(5-8)9(13)14/h6,13-14H,1-5,10H2,(H,11,12)/t6?,8-/m0/s1 |
InChI-Schlüssel |
HWUAOJOFZVUISD-XDKWHASVSA-N |
Isomerische SMILES |
B(C1CCCC[C@](C1)(C(=O)O)N)(O)O |
Kanonische SMILES |
B(C1CCCCC(C1)(C(=O)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
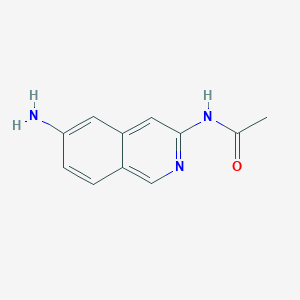


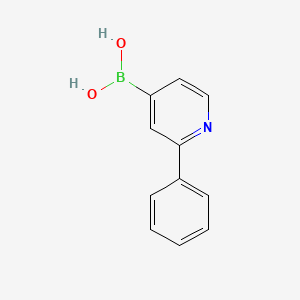

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
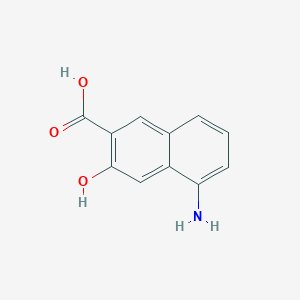
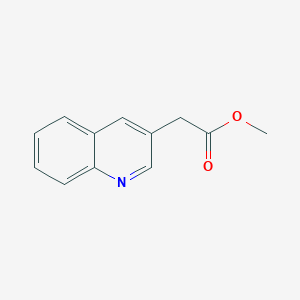

![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

